molecular formula C10H13IN2O B13675978 (R)-2-Amino-N-(2-iodobenzyl)propanamide

(R)-2-Amino-N-(2-iodobenzyl)propanamide

Cat. No.: B13675978
M. Wt: 304.13 g/mol
InChI Key: OABGYUMBLNJSQX-UHFFFAOYSA-N
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Description

®-2-Amino-N-(2-iodobenzyl)propanamide is a chiral compound with significant potential in various fields of scientific research. This compound features an amino group, an iodobenzyl group, and a propanamide backbone, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-N-(2-iodobenzyl)propanamide typically involves the reaction of ®-2-Aminopropanamide with 2-iodobenzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of ®-2-Amino-N-(2-iodobenzyl)propanamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N-(2-iodobenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The iodobenzyl group can be reduced to a benzyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodine atom in the iodobenzyl group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like Pd/C with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium thiolate (NaSR), sodium azide (NaN₃), or sodium methoxide (NaOMe) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Corresponding substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-N-(2-iodobenzyl)propanamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-N-(2-iodobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the iodobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-N-(2-bromobenzyl)propanamide
  • ®-2-Amino-N-(2-chlorobenzyl)propanamide
  • ®-2-Amino-N-(2-fluorobenzyl)propanamide

Uniqueness

®-2-Amino-N-(2-iodobenzyl)propanamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more suitable for certain types of chemical reactions, such as nucleophilic substitution and oxidative addition.

Properties

Molecular Formula

C10H13IN2O

Molecular Weight

304.13 g/mol

IUPAC Name

2-amino-N-[(2-iodophenyl)methyl]propanamide

InChI

InChI=1S/C10H13IN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)

InChI Key

OABGYUMBLNJSQX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1I)N

Origin of Product

United States

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